1,2,3-Trifluoro-5-metilbenceno

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

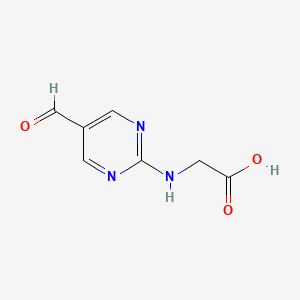

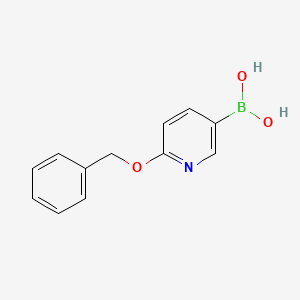

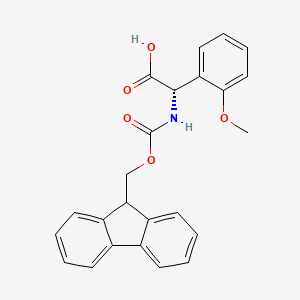

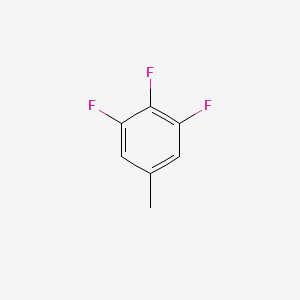

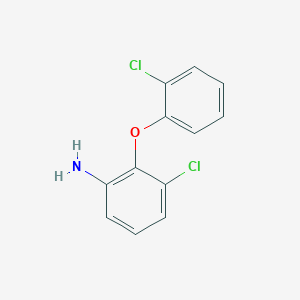

1,2,3-Trifluoro-5-methylbenzene is a chemical compound with the formula C₇H₅F₃. It has a molecular weight of 146.11 g/mol . It is supplied by Apollo Scientific .

Molecular Structure Analysis

The molecular structure of 1,2,3-Trifluoro-5-methylbenzene consists of a benzene ring with three fluorine atoms and one methyl group attached. The InChI code for this compound is 1S/C7H5F3/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 .Physical And Chemical Properties Analysis

1,2,3-Trifluoro-5-methylbenzene has a density of 1.2±0.1 g/cm³ . Its boiling point is 126.3±35.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Farmacéutica: Síntesis de Compuestos Fluorados

1,2,3-Trifluoro-5-metilbenceno: se utiliza en la síntesis de diversos compuestos farmacéuticos. El grupo trifluorometilo es una parte común en la química medicinal debido a su lipofilia y bioestabilidad, que pueden mejorar la estabilidad metabólica de los fármacos . Este compuesto sirve como precursor o intermedio en la síntesis de moléculas más complejas que exhiben una amplia gama de actividades farmacológicas.

Ciencia de Materiales: Productos Químicos Especializados

En la ciencia de materiales, This compound se utiliza para crear productos químicos especializados que requieren estructuras aromáticas fluoradas específicas . Estos materiales a menudo poseen propiedades únicas como resistencia a solventes y ácidos, lo que los hace adecuados para entornos hostiles y aplicaciones especializadas.

Síntesis Química: Bloques de Construcción

Este compuesto actúa como un bloque de construcción en la síntesis química, particularmente en reacciones de acoplamiento cruzado como el acoplamiento de Suzuki-Miyaura . Su estabilidad y reactividad lo convierten en un candidato ideal para formar enlaces carbono-carbono, que es un paso fundamental en la construcción de moléculas orgánicas complejas.

Química Analítica: Estándares de Referencia

This compound: se puede utilizar como estándar de referencia en química analítica debido a su estructura y propiedades bien definidas . Ayuda a calibrar instrumentos y validar métodos analíticos, asegurando la precisión y exactitud en el análisis químico.

Agricultura: Desarrollo de Pesticidas

Si bien las aplicaciones directas en la agricultura no están bien documentadas, los compuestos fluorados como This compound podrían utilizarse potencialmente en el desarrollo de pesticidas . Sus componentes estructurales pueden contribuir a la eficacia y estabilidad de las formulaciones agroquímicas.

Ciencia Ambiental: Estudios de Degradación de Contaminantes

En la ciencia ambiental, la investigación sobre la degradación de compuestos fluorados, incluido This compound, es crucial . Comprender sus productos de descomposición y destino ambiental contribuye a evaluar el impacto ecológico de los contaminantes fluorados.

Safety and Hazards

While specific safety data for 1,2,3-Trifluoro-5-methylbenzene was not found, general safety measures for handling similar compounds include avoiding inhalation, contact with skin and eyes, and ensuring adequate ventilation . It’s also recommended to wear personal protective equipment and chemical impermeable gloves .

Mecanismo De Acción

Target of Action

1,2,3-Trifluoro-5-methylbenzene is a chemical compound that belongs to the class of organic compounds known as benzene and substituted derivatives

Mode of Action

It is known that benzene derivatives can undergo electrophilic aromatic substitution . In this reaction, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It is known that benzene derivatives can participate in various chemical reactions, including electrophilic aromatic substitution .

Análisis Bioquímico

Biochemical Properties

1,2,3-Trifluoro-5-methylbenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. The fluorine atoms in the compound can form strong hydrogen bonds with amino acid residues in enzymes, potentially inhibiting or modifying their activity. For example, 1,2,3-Trifluoro-5-methylbenzene can interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. These interactions can lead to the inhibition of enzyme activity, affecting the overall metabolic pathways in which these enzymes are involved .

Cellular Effects

1,2,3-Trifluoro-5-methylbenzene can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with enzymes and proteins can lead to changes in cell function. For instance, the inhibition of cytochrome P450 enzymes by 1,2,3-Trifluoro-5-methylbenzene can result in altered metabolic flux and changes in the levels of metabolites within the cell. Additionally, the compound may affect cell signaling pathways by interacting with signaling proteins, leading to changes in gene expression and cellular responses .

Molecular Mechanism

The molecular mechanism of action of 1,2,3-Trifluoro-5-methylbenzene involves its binding interactions with biomolecules. The fluorine atoms in the compound can form strong hydrogen bonds with amino acid residues in enzymes and proteins, leading to enzyme inhibition or activation. For example, the compound can inhibit cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of substrates. This inhibition can result in changes in gene expression and cellular metabolism, as the levels of metabolites and signaling molecules are altered .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,3-Trifluoro-5-methylbenzene can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and alterations in metabolic pathways. These effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 1,2,3-Trifluoro-5-methylbenzene in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, the compound can exhibit toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and cellular toxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

1,2,3-Trifluoro-5-methylbenzene is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by phase II metabolic reactions. The compound’s interactions with these enzymes can affect metabolic flux and the levels of metabolites within the cell, potentially leading to changes in cellular function and gene expression .

Transport and Distribution

Within cells and tissues, 1,2,3-Trifluoro-5-methylbenzene is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific transporters that facilitate its movement across cell membranes, allowing it to reach various cellular compartments. Additionally, the compound’s interactions with binding proteins can affect its localization and accumulation within cells, influencing its biochemical activity .

Subcellular Localization

The subcellular localization of 1,2,3-Trifluoro-5-methylbenzene can affect its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, the compound may be localized to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in metabolic processes. These interactions can influence the compound’s biochemical activity and its effects on cellular function .

Propiedades

IUPAC Name |

1,2,3-trifluoro-5-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIGHLGTNVYXOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590937 |

Source

|

| Record name | 1,2,3-Trifluoro-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

284463-96-3 |

Source

|

| Record name | 1,2,3-Trifluoro-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)